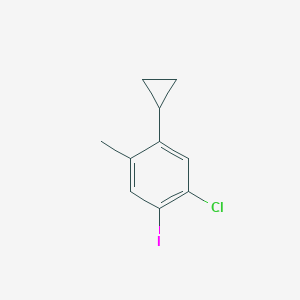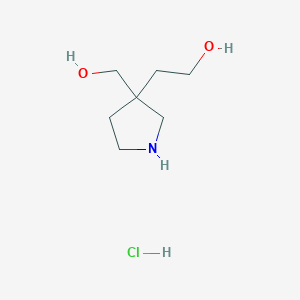
1-Chloro-5-cyclopropyl-2-iodo-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Chloro-5-cyclopropyl-2-iodo-4-methylbenzene” is an organic compound with the molecular formula C10H10ClI . It has a molecular weight of 292.54 . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “1-Chloro-5-cyclopropyl-2-iodo-4-methylbenzene” consists of a benzene ring substituted with a chlorine atom, an iodine atom, a methyl group, and a cyclopropyl group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants present. As a benzene derivative, it could potentially undergo electrophilic aromatic substitution reactions. The presence of the halogens (chlorine and iodine) might make it a candidate for nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Chloro-5-cyclopropyl-2-iodo-4-methylbenzene” would depend on its purity and the conditions under which it’s stored. Information about its melting point, boiling point, solubility, and other properties may be available from the supplier.Applications De Recherche Scientifique
Synthesis and Reactivity
1-Chloro-5-cyclopropyl-2-iodo-4-methylbenzene serves as a starting material or intermediate in the synthesis of complex organic compounds. Its reactivity, especially in donor-acceptor cyclopropane formations, facilitates the production of novel compounds. For instance, donor-acceptor cyclopropanes react with iodobenzene dichloride to afford ring-opened products with chlorine atoms, showcasing the compound's utility in halogenation reactions and the synthesis of ring-opened products with specific functionalities (Garve et al., 2014).
Crystal and Molecular Structure Analysis
The compound is also utilized in the analysis of crystal and molecular structures of novel bioactive heterocyclic compounds. For example, the structural analysis of a related compound, 7-Chloro-5-cyclopropyl-9-methyl-10-(4-nitro-benzyl)-5,10-Dihydro-4,5,6,10-Tetraaza-dibenzo [a,d] cyclohepten-11-one, revealed its crystallization in the monoclinic space group, aiding in the understanding of molecular conformations and interactions within the crystal lattice (Thimmegowda et al., 2008).
Halogen Bonding Studies
Research on halogen bonding as structural determinants in organic molecules, such as 4-halotriaroylbenzenes, helps understand the role of halogens in molecular architecture and interactions. These studies highlight the importance of chloro- and iodo- substituents in influencing molecular structure through C-X...O=C interactions, which are pivotal in designing molecules with desired properties (Pigge et al., 2006).
Electrophilic Cyclization Reactions
Iodobenzene-catalyzed cyclization reactions of aryl-N-methoxyethanesulfonamides demonstrate the utility of iodobenzene derivatives in synthesizing heterocyclic compounds, such as 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides. This showcases the application of chloro- and iodo-substituted benzene derivatives in facilitating electrophilic cyclization, crucial for constructing complex cyclic structures (Moroda & Togo, 2008).
Safety and Hazards
Propriétés
IUPAC Name |
1-chloro-5-cyclopropyl-2-iodo-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClI/c1-6-4-10(12)9(11)5-8(6)7-2-3-7/h4-5,7H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEHHUWUYYQVNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2CC2)Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-5-cyclopropyl-2-iodo-4-methylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Chlorophenyl)-2-[1-[2-(triazol-2-yl)ethyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2811261.png)
![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2811263.png)
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-propan-2-yloxybenzamide](/img/structure/B2811264.png)
![4-(2-chlorobenzyl)-1-(2,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2811266.png)
![6-Tert-butyl-2-[1-(2-phenylbutanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2811267.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B2811268.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2811269.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2811274.png)


![ethyl 4-(2-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2811277.png)
![2-[7-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid](/img/structure/B2811278.png)

![3-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxyquinolin-4-amine](/img/structure/B2811283.png)